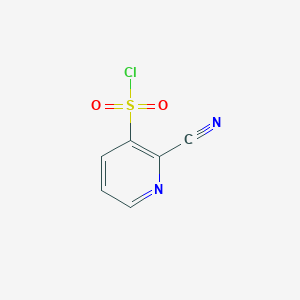

2-Cyanopyridine-3-sulfonyl chloride

Description

BenchChem offers high-quality 2-Cyanopyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanopyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-3-9-5(6)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSSOVKSSCLNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060801-06-0 | |

| Record name | 2-cyanopyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyanopyridine-3-sulfonyl chloride: Properties, Synthesis, and Applications in Modern Synthesis

Abstract: 2-Cyanopyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine core, a nitrile group, and a reactive sulfonyl chloride moiety, makes it a versatile building block for the synthesis of complex molecular targets. The pyridine ring serves as a common scaffold in medicinal chemistry, the cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, and the sulfonyl chloride provides a robust handle for coupling with a wide array of nucleophiles. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, characteristic reactivity, and practical applications, with a focus on its utility for researchers, chemists, and drug development professionals.

Core Physicochemical and Structural Properties

2-Cyanopyridine-3-sulfonyl chloride, identified by CAS Number 1060801-06-0 , is a compound whose utility is defined by its distinct structural features.[1][2][3] The electron-withdrawing nature of both the sulfonyl chloride and the cyano group, combined with the inherent electronics of the pyridine ring, renders the sulfonyl chloride group highly electrophilic and susceptible to nucleophilic attack.

A summary of its key properties is presented below. It is important to note that while the compound is available from commercial suppliers, extensive physical property data is not widely published in peer-reviewed literature, a common characteristic for specialized synthetic intermediates.

| Property | Value | Source(s) |

| CAS Number | 1060801-06-0 | [2][3] |

| Molecular Formula | C₆H₃ClN₂O₂S | [4] |

| Molecular Weight | 202.62 g/mol | [4] |

| Appearance | Typically an off-white to yellow solid | General observation for similar compounds |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane); Reacts with protic solvents (e.g., water, alcohols) | Inferred from reactivity |

| Purity | Commercially available with ≥95% purity | Supplier Data |

Plausible Synthesis Route

The synthesis of pyridine sulfonyl chlorides often involves multi-step sequences starting from readily available precursors. While the specific, scaled-up industrial synthesis of 2-cyanopyridine-3-sulfonyl chloride is proprietary, a chemically sound and logical route can be postulated based on established organosulfur chemistry. A common and effective method involves the diazotization of an aminopyridine precursor followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source, analogous to a Sandmeyer reaction.

The proposed synthesis would begin with 3-aminopyridine-2-carbonitrile.

Caption: Plausible synthetic pathway to 2-Cyanopyridine-3-sulfonyl chloride.

Causality Behind Experimental Choices:

-

Diazotization: The conversion of the primary amine on 3-aminopyridine-2-carbonitrile to a diazonium salt is a classic and efficient transformation.[5] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate, which can be explosive if isolated or heated.

-

Sulfochlorination: The subsequent reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst introduces the -SO₂Cl group onto the pyridine ring at the position of the diazonium group. This Sandmeyer-type reaction is a reliable method for installing a variety of functional groups onto aromatic rings.

Chemical Reactivity and Mechanistic Considerations

The synthetic value of 2-cyanopyridine-3-sulfonyl chloride is rooted in the high reactivity of the sulfonyl chloride group. This functional group is a powerful electrophile, designed to react readily with a broad range of nucleophiles to form stable sulfonamide, sulfonate ester, and thioester linkages. This versatility allows for its use as a key "stitching" reagent in fragment-based drug discovery and lead optimization.

Caption: Core reactivity profile of 2-Cyanopyridine-3-sulfonyl chloride.

The reaction mechanism is a nucleophilic acyl substitution at the sulfur atom. A nucleophile (e.g., the nitrogen of an amine) attacks the electrophilic sulfur center, leading to a transient tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is removed from the nucleophile (typically by a non-nucleophilic base like pyridine or triethylamine added to the reaction), yielding the final product and neutralizing the HCl byproduct. The choice of base is critical; it must be strong enough to scavenge the acid but not so nucleophilic as to compete with the primary reactant.

Application in a Drug Discovery Workflow

This reagent is an exemplary tool for generating libraries of novel chemical entities for high-throughput screening. The 2-cyanopyridine-3-sulfonamide scaffold is found in a variety of biologically active molecules. The following protocol describes a general, self-validating system for the synthesis of a novel sulfonamide derivative, a common objective in medicinal chemistry programs.

Exemplary Protocol: Synthesis of N-(4-methoxyphenyl)-2-cyanopyridine-3-sulfonamide

This protocol details the reaction of 2-cyanopyridine-3-sulfonyl chloride with a representative nucleophile, p-anisidine, to form a novel sulfonamide.

1. Materials and Equipment:

-

Reagents: 2-Cyanopyridine-3-sulfonyl chloride (1.0 eq), p-anisidine (1.05 eq), Pyridine (anhydrous, 3.0 eq), Dichloromethane (DCM, anhydrous).

-

Equipment: Round-bottom flask with stir bar, nitrogen inlet, dropping funnel, ice bath, rotary evaporator, silica gel for chromatography.

2. Experimental Workflow Diagram:

Caption: Step-by-step workflow for sulfonamide synthesis.

3. Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-cyanopyridine-3-sulfonyl chloride (e.g., 203 mg, 1.0 mmol) and dissolve in anhydrous DCM (10 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the initial exotherm of the reaction.

-

Reagent Addition: In a separate flask, dissolve p-anisidine (130 mg, 1.05 mmol) and pyridine (237 mg, 3.0 mmol) in anhydrous DCM (5 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred sulfonyl chloride solution over 15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Work-up: Upon completion, cool the reaction mixture again in an ice bath and slowly add 1M HCl (15 mL) to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL). Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the pure sulfonamide product.

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety, Handling, and Storage

2-Cyanopyridine-3-sulfonyl chloride and related compounds are potent, reactive chemicals that must be handled with appropriate care in a controlled laboratory setting.[6][7]

-

Hazard Profile:

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin based on data for analogous compounds.[6]

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[7] Contact with moisture (including humidity in the air or on skin) can release hydrochloric acid (HCl), which is also corrosive and toxic.

-

-

Personal Protective Equipment (PPE):

-

Always handle inside a certified chemical fume hood.

-

Wear safety goggles, a face shield, and a lab coat.

-

Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).

-

-

Handling:

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as water, strong bases, and strong oxidizing agents.[7]

-

Store in a corrosives-compatible cabinet.

-

Conclusion

2-Cyanopyridine-3-sulfonyl chloride is a valuable and highly reactive intermediate for synthetic chemistry. Its utility lies in its ability to readily form stable sulfonamide and sulfonate linkages, enabling the efficient construction of diverse molecular libraries. For researchers in drug discovery and process development, a thorough understanding of its reactivity, handling requirements, and synthetic applications is essential for leveraging its full potential in the creation of novel, high-value molecules.

References

- TCI Chemicals. (2024).

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (2010).

- 2-Safety D

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloropyridine-3-sulfonyl chloride.

- Google Patents. (2009). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

- Various Authors. (n.d.).

-

ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Available at: [Link]

- Lab-Chemicals.Com. (n.d.). 2-cyanopyridine-3-sulfonyl chloride.

- Olleik, H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. Available at: [Link]

- Katritzky, A. R., et al. (2005).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. Available at: [Link]

- ResearchGate. (2020). An improved process for the preparation of 2-amino-N-tert-butyl-2-cyanoamide hydrochloride.

- Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

- Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research.

-

Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Available at: [Link]

-

PubChem. (n.d.). 2-Chloropyridine-3-sulfonyl chloride. Available at: [Link]

- Akocak, S., et al. (2016). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. 1060801-06-0|2-Cyanopyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 2-cyanopyridine-3-sulfonyl chloride | 1060801-06-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Cyanopyridine-3-sulfonyl Chloride

Introduction: The Challenge and Importance of a Reactive Intermediate

In the landscape of pharmaceutical and agrochemical synthesis, heterocyclic sulfonyl chlorides are pivotal reactive intermediates.[1] Among these, 2-Cyanopyridine-3-sulfonyl chloride stands out as a compound of significant synthetic potential, possessing three distinct reactive sites: the electrophilic sulfonyl chloride, the cyano group, and the pyridine ring itself. This trifecta of functionality makes it a valuable building block for creating complex molecules with diverse biological activities.

However, the very reactivity that makes this compound synthetically useful also presents considerable analytical challenges. Sulfonyl chlorides are notoriously susceptible to hydrolysis, and electron-deficient heteroaromatic variants can be thermally unstable.[1][2] Therefore, a robust, multi-technique analytical approach is not merely procedural but essential for verifying structure, assessing purity, and ensuring the reliability of subsequent synthetic transformations. This guide provides a holistic framework for the comprehensive characterization of 2-Cyanopyridine-3-sulfonyl chloride, grounded in the principles of spectroscopic and crystallographic analysis. We will delve into not just the "how" but the "why" of each analytical choice, providing field-proven insights to ensure data integrity.

Molecular Structure and Foundational Properties

The unambiguous identification of 2-Cyanopyridine-3-sulfonyl chloride begins with a clear understanding of its core structure and properties. The molecule consists of a pyridine ring substituted at the 2-position with a cyano (-C≡N) group and at the 3-position with a sulfonyl chloride (-SO₂Cl) group.

Caption: Molecular structure of 2-Cyanopyridine-3-sulfonyl chloride.

Table 1: Physicochemical Properties of 2-Cyanopyridine-3-sulfonyl chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃ClN₂O₂S | Calculated |

| Molecular Weight | 202.62 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Purity | ≥98% (Typical for research grade) | [3] |

| Storage Conditions | -20°C, sealed, away from moisture |[3] |

Synthesis Strategy: A Conceptual Overview

While numerous methods exist for the synthesis of heterocyclic sulfonyl chlorides, they often involve harsh reagents or produce unstable intermediates.[2][4] A modern and effective approach often involves the use of organometallic precursors.[1][5] The logic is to first construct the substituted pyridine ring and then introduce the sulfonyl chloride moiety.

Caption: Conceptual workflow for the synthesis of 2-Cyanopyridine-3-sulfonyl chloride.

Spectroscopic Characterization: Unveiling the Molecular Signature

A combination of spectroscopic techniques is indispensable for the unambiguous structural elucidation and purity assessment of the target molecule.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of structural analysis, providing a detailed map of the carbon-hydrogen framework. For 2-Cyanopyridine-3-sulfonyl chloride, ¹H NMR will confirm the substitution pattern by revealing the chemical shifts and coupling constants of the three remaining protons on the pyridine ring. The powerful electron-withdrawing nature of both the cyano and sulfonyl chloride groups will deshield these protons, shifting them downfield. ¹³C NMR complements this by identifying all six unique carbon atoms in the molecule, including the quaternary carbons of the cyano and sulfonyl chloride attachment points.

Trustworthiness Protocol: The high reactivity of the sulfonyl chloride group mandates the use of anhydrous, aprotic deuterated solvents. The presence of even trace amounts of water (D₂O) would lead to hydrolysis, forming the corresponding sulfonic acid and generating spurious signals in the spectrum.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Dissolution: Cap the NMR tube and gently agitate to ensure complete dissolution. The analysis should be performed promptly after preparation.

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: Acquire using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse program. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Table 2: Predicted NMR Spectroscopic Data for 2-Cyanopyridine-3-sulfonyl chloride (in CDCl₃)

| Technique | Signal (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | H-6 | 8.9 - 9.1 | dd | J(H6-H5) ≈ 5, J(H6-H4) ≈ 2 |

| H-4 | 8.2 - 8.4 | dd | J(H4-H5) ≈ 8, J(H4-H6) ≈ 2 | |

| H-5 | 7.7 - 7.9 | dd | J(H5-H4) ≈ 8, J(H5-H6) ≈ 5 | |

| ¹³C NMR | C-CN | ~115 | s | - |

| C-SO₂Cl | ~145 | s | - | |

| C-2 | ~135 | s | - | |

| C-4 | ~130 | d | - | |

| C-5 | ~128 | d | - | |

| C-6 | ~155 | d | - |

Note: Predicted values are based on the analysis of similar structures and substituent effects.[7][8]

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and highly effective technique for confirming the presence of key functional groups. The sulfonyl chloride and cyano moieties have strong, characteristic absorption bands in distinct regions of the spectrum, making them easily identifiable.[9]

Trustworthiness Protocol: The sample must be scrupulously dry. KBr pellets should be prepared using desiccated IR-grade KBr in a low-humidity environment to prevent sample hydrolysis and the appearance of a broad O-H stretching band from the resulting sulfonic acid.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (approx. 8-10 tons) to form a thin, transparent disk.

-

Data Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 2-Cyanopyridine-3-sulfonyl chloride

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretch | 2240 - 2220 | Medium to Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1410 - 1370 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1204 - 1166 | Strong |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1450 | Medium to Weak |

| S-Cl Bond | Stretch | ~600 - 500 | Medium |

Source: Based on general data for sulfonyl chlorides and nitriles.[9][10]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which serves as definitive proof of the elemental composition. Furthermore, the fragmentation pattern can offer structural clues. A crucial diagnostic feature for this molecule is the isotopic pattern of chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak (M).[9]

Trustworthiness Protocol: The choice of ionization technique is critical. Electron Impact (EI) may cause extensive fragmentation due to the molecule's potential instability. A softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred to ensure the observation of the molecular ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The data should be collected over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Comments |

|---|---|---|---|

| [M+H]⁺ | 203.98 | 205.98 | Molecular ion (protonated). HRMS should be within 5 ppm of the calculated exact mass. |

| [M-Cl]⁺ | 168.01 | - | Loss of chlorine radical. |

| [M-SO₂Cl]⁺ | 103.03 | - | Loss of the sulfonyl chloride group. |

Definitive Structure and Purity Assessment

While spectroscopic methods provide powerful evidence, they are inferential. For absolute structural proof and rigorous purity determination, crystallography and chromatography are the gold standards.

Single-Crystal X-Ray Crystallography

Expertise & Causality: X-ray crystallography provides the ultimate, unambiguous proof of molecular structure by mapping the precise three-dimensional positions of atoms in a single crystal.[11] It confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for resolving any structural ambiguity and establishing a definitive reference for the material.

Trustworthiness Protocol: The primary challenge is growing a single crystal of sufficient quality, which can be difficult for reactive or unstable compounds. The process requires a highly pure sample and careful screening of crystallization conditions (solvents, temperature, etc.).

Caption: Workflow for single-crystal X-ray crystallography analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the workhorse for assessing the purity of a compound and quantifying impurities. A reversed-phase method (e.g., using a C18 column) is typically employed, separating compounds based on their polarity. For 2-Cyanopyridine-3-sulfonyl chloride, HPLC can detect starting materials, by-products, and the primary degradation product, 2-cyanopyridine-3-sulfonic acid.

Trustworthiness Protocol: The aqueous component of the mobile phase can promote on-column hydrolysis. To obtain reliable and reproducible results, it is crucial to use a buffered mobile phase, often at a low pH (e.g., using formic acid or phosphate buffer), to suppress the reactivity of the sulfonyl chloride during the analysis.[12]

Experimental Protocol: Purity Analysis by RP-HPLC

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile.

Conclusion

The comprehensive characterization of a reactive intermediate like 2-Cyanopyridine-3-sulfonyl chloride is a non-negotiable aspect of rigorous chemical science. A self-validating analytical workflow, integrating the structural insights from NMR and IR, the molecular weight confirmation from MS, and the definitive proof from X-ray crystallography, is paramount. This multi-technique approach, underpinned by an understanding of the compound's inherent reactivity, ensures the generation of reliable, high-quality data. Such data is the bedrock upon which successful drug discovery and development programs are built, transforming a promising molecular building block into a tangible scientific advancement.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]

- Young, R. W. (1956). U.S. Patent No. 2,744,907. U.S.

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. [Link]

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]

-

Cremlyn, R. J., Swinbourne, F. J., & Yung, K. (1981). Some heterocyclic sulfonyl chlorides and derivatives. Journal of Heterocyclic Chemistry, 18(5), 997–1006. [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

-

Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3277–3283. [Link]

-

Barker, J. E., Payne, C. M., & Maulding, J. (1960). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 32(7), 831–832. [Link]

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. (2010).

-

Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

-

Kubiak, M., & Gdaniec, M. (2002). Crystal structures of 2- and 3-cyanopyridine. Journal of Molecular Structure, 605(2-3), 263-269. [Link]

-

Al-Azawi, S. M. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry. [Link]

-

Farghaly, T. A., et al. (2019). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of the Iranian Chemical Society, 16, 227-240. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride. (2021).

-

Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate. [Link]

- EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives. (2007).

- Method for detecting content of pyridine-3-sulfonyl chloride. (2022).

-

2-Amino-3-cyanopyridine. PubChem. [Link]

-

Mach, R. H., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(2), M988. [Link]

-

Al-Wahaibi, L. H., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 11(1), 1-10. [Link]

-

Hernández-Linares, P., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6524. [Link]

-

Hydrazine. Wikipedia. [Link]

Sources

- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Cyanopyridine(100-70-9) 1H NMR [m.chemicalbook.com]

- 9. acdlabs.com [acdlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives | MDPI [mdpi.com]

- 12. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Physical and chemical characteristics of 2-Cyanopyridine-3-sulfonyl chloride

Introduction: Navigating the Landscape of a Niche Reagent

2-Cyanopyridine-3-sulfonyl chloride (CAS No. 1060801-06-0) is a specialized heterocyclic building block of interest to researchers in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring a pyridine ring, a cyano group, and a highly reactive sulfonyl chloride moiety, presents a versatile scaffold for the synthesis of complex molecular architectures. However, it is crucial to note that this compound is not extensively characterized in publicly available scientific literature. Consequently, this guide adopts a first-principles approach, combining the limited available supplier data with established chemical principles and extrapolated data from closely related structural analogs. By doing so, we aim to provide a robust and scientifically grounded resource for professionals working with or considering the use of this compound.

This document will delve into the known and inferred physicochemical properties, predictable chemical reactivity, and best-practice protocols for handling, characterization, and application. The insights provided are designed to empower researchers to utilize 2-Cyanopyridine-3-sulfonyl chloride safely and effectively in their discovery and development workflows.

Section 1: Core Molecular and Physical Characteristics

Identity and Structure

The foundational identity of 2-Cyanopyridine-3-sulfonyl chloride is established by its chemical formula, structure, and unique identifiers.

-

Chemical Name: 2-Cyanopyridine-3-sulfonyl chloride

-

Molecular Formula: C₆H₃ClN₂O₂S[1]

-

Molecular Weight: 202.62 g/mol [1]

-

Structure (SMILES): O=S(C1=CC=CN=C1C#N)(Cl)=O[1]

Physicochemical Properties (Known and Inferred)

The physical properties of a compound are critical for planning reactions, purification, and storage. The table below summarizes the available and computationally predicted data for 2-Cyanopyridine-3-sulfonyl chloride and its structural isomers to provide context.

| Property | 2-Cyanopyridine-3-sulfonyl chloride | 3-Cyanopyridine-2-sulfonyl chloride (Isomer) | 2-Chloropyridine-3-sulfonyl chloride (Analog) | 2-Cyanopyridine (Precursor) |

| CAS Number | 1060801-06-0 | 1249854-80-5[6] | 6684-06-6[7] | 100-70-9[8] |

| Molecular Weight | 202.62 g/mol [1] | 202.62 g/mol [6] | 212.05 g/mol [7] | 104.11 g/mol [9] |

| Appearance | Not specified (likely solid) | Not specified (likely solid) | Not specified (likely solid) | White to brown solid[10][11] |

| Melting Point | Data not available | Data not available | Data not available | 26 - 28 °C[10] |

| Boiling Point | Data not available | Data not available | Data not available | 212 - 215 °C[10] |

| Solubility | Data not available (likely soluble in aprotic organic solvents like DCM, THF, DMF; reactive with protic solvents) | Data not available | Data not available | Insoluble in water; soluble in DMSO[11] |

| Storage | 2-8°C, under inert atmosphere[1] | -20°C, sealed, away from moisture[6] | Keep refrigerated, away from water, under inert atmosphere[12] | Store in a dry, well-ventilated place away from heat[10] |

Expert Insight: The recommended storage conditions—refrigeration under an inert atmosphere—are standard for sulfonyl chlorides.[1][6][12] This is a direct consequence of their high reactivity, particularly their susceptibility to hydrolysis by atmospheric moisture, which would degrade the compound to the corresponding sulfonic acid.

Section 2: Chemical Reactivity and Stability

The synthetic utility of 2-Cyanopyridine-3-sulfonyl chloride is dictated by the interplay of its three functional groups. The sulfonyl chloride is, by a significant margin, the most reactive site.

The Sulfonyl Chloride Moiety: The Epicenter of Reactivity

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it an excellent target for a wide range of nucleophiles. This reactivity is the cornerstone of its function as a synthetic building block.

-

Hydrolysis: Reacts readily, and often exothermically, with water (including atmospheric moisture) to produce 2-cyanopyridine-3-sulfonic acid and hydrochloric acid.[12] This is the primary degradation pathway and necessitates handling under anhydrous conditions.

-

Reaction with Alcohols (Sulfonylation): In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), it will react with alcohols to form stable sulfonate esters. This is a fundamental transformation in medicinal chemistry for creating prodrugs or modifying compound solubility.

-

Reaction with Amines (Sulfonamidation): It reacts smoothly with primary and secondary amines to yield sulfonamides, a privileged functional group in pharmacology due to its hydrogen bonding capabilities and metabolic stability.

-

Friedel-Crafts Reactions: It can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.

The diagram below, generated using DOT language, illustrates the primary reaction pathways of the sulfonyl chloride group.

Caption: Key reactions of the sulfonyl chloride functional group.

Influence of the Pyridine and Cyano Groups

-

Pyridine Ring: The pyridine ring is electron-deficient, which enhances the electrophilicity of the sulfonyl chloride group. The nitrogen atom can be protonated under strongly acidic conditions or coordinated to Lewis acids.

-

Cyano Group (Nitrile): The nitrile group is relatively stable under the conditions used for sulfonylation or sulfonamidation. However, it can be hydrolyzed to a carboxylic acid or reduced to an amine under more forcing conditions (strong acid/base or potent reducing agents), offering further avenues for derivatization after the initial sulfonyl chloride reaction.

Stability and Storage

As established, the primary stability concern is moisture sensitivity.[6][12]

-

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1]

-

Incompatibilities: Avoid contact with water, strong bases, strong oxidizing agents, and alcohols (unless a reaction is intended).[10][12]

Section 3: Experimental Protocols and Workflows

Given the absence of specific published protocols for 2-Cyanopyridine-3-sulfonyl chloride, this section provides robust, field-proven methodologies for handling and characterization that are directly applicable.

Safe Handling Protocol

Causality: The hazards of this compound are inferred from its functional groups. Sulfonyl chlorides are corrosive and react with water to produce HCl gas.[12] Cyanopyridines are harmful if swallowed and can be toxic upon skin contact.[10][13] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling is mandatory.

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to control exposure to corrosive vapors and fine powders.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[14]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contamination occurs.

-

Body Protection: A chemical-resistant lab coat is required. Ensure clothing is buttoned.

-

-

Dispensing:

-

Use an inert atmosphere (argon or nitrogen) glovebox or glove bag for weighing and dispensing, especially for reactions sensitive to moisture.

-

If a glovebox is unavailable, briefly remove the container from refrigeration and allow it to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

-

Use clean, dry spatulas and glassware.

-

-

Reaction Quenching & Waste Disposal:

-

Slowly and carefully add any residual reagent to a stirred, ice-cooled solution of a weak base like sodium bicarbonate to quench. Be prepared for gas evolution.

-

Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.

-

General Workflow for Structural Characterization

The following workflow outlines the standard, self-validating system for confirming the identity and purity of a research chemical like 2-Cyanopyridine-3-sulfonyl chloride.

Caption: Standard workflow for chemical structure validation.

Hypothetical Spectroscopic Data

While experimental spectra are unavailable, we can predict the key features based on the structure. This serves as a guide for researchers acquiring their own data.

-

¹H NMR: The spectrum would show three distinct signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the three protons on the pyridine ring. The chemical shifts would be significantly influenced by the electron-withdrawing effects of both the cyano and sulfonyl chloride groups.

-

¹³C NMR: Approximately six signals would be expected: five for the pyridine ring carbons and one for the nitrile carbon (typically ~115-120 ppm).

-

FTIR: Key vibrational bands would confirm the functional groups. Look for a strong, sharp peak around 2220-2240 cm⁻¹ for the C≡N stretch and two strong peaks in the ranges of 1370-1410 cm⁻¹ and 1170-1200 cm⁻¹ for the asymmetric and symmetric S=O stretches of the sulfonyl chloride, respectively.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak approximately one-third the intensity of M⁺, which is indicative of the presence of one chlorine atom (³⁵Cl vs ³⁷Cl isotope).

Section 4: Applications in Drug Discovery and Development

The utility of 2-Cyanopyridine-3-sulfonyl chloride lies in its role as a versatile intermediate. Molecules containing the cyanopyridine scaffold are known to possess a wide range of biological activities, including roles as carbonic anhydrase inhibitors.[15] The sulfonyl chloride group is a powerful handle for introducing the 2-cyanopyridine moiety into a lead molecule or for building a library of sulfonamide or sulfonate ester derivatives for structure-activity relationship (SAR) studies.

Potential Synthetic Applications:

-

Scaffold Decoration: Attaching the 2-cyanopyridine-3-sulfonyl group to an existing pharmacophore via reaction with an amine or alcohol.

-

Library Synthesis: Parallel synthesis of a series of novel sulfonamides by reacting with a diverse panel of amines to rapidly explore chemical space around a target.

-

Fragment-Based Drug Discovery (FBDD): Use as a fragment for screening or for linking to other fragments.

Conclusion

2-Cyanopyridine-3-sulfonyl chloride is a reagent with considerable potential for the synthesis of novel chemical entities in pharmaceutical and materials science research. While its specific properties are not yet widely documented, a clear picture of its reactivity, handling requirements, and analytical characterization can be constructed from fundamental chemical principles and data from analogous structures. Its high reactivity demands careful handling under anhydrous conditions, but this same reactivity makes it a valuable tool for chemists. This guide provides the foundational knowledge and practical protocols necessary for its successful and safe implementation in the laboratory.

References

-

King Scientific. 2-Cyanopyridine-3-sulfonyl chloride | 1060801-06-0 | KSB80106. Available at: [Link]

-

Syn-bio-sci. 2-Cyanopyridine-3-sulfonyl Chloride SY160133. Available at: [Link]

- Sigma-Aldrich. Safety Data Sheet. (2024-09-08). Available as a general reference for handling hazardous research chemicals.

-

Safety Data Sheet for 2-Cyanopyridine. (General reference). Available at: [Link]

- TCI Chemicals. Safety Data Sheet for 3,5-Dichloro-2-cyanopyridine. (2024-11-30). Available as a reference for handling substituted cyanopyridines.

- Various Authors. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Molecules. (Provides context on the reactivity of the cyanopyridine scaffold).

- Fisher Scientific. Safety Data Sheet for 2-Chloropyridine-3-sulfonyl chloride. (2025-12-20).

-

ResearchGate. Synthesis of 2-amino-3-cyanopyridine derivatives. (General synthetic context for cyanopyridines). Available at: [Link]

-

Chemsrc. 2-cyanopyridine | CAS#:100-70-9. Available at: [Link]

-

Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Available at: [Link]

- Google Patents. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

- Katritzky, A. R., et al.

-

The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. (General discussion on cyanopyridine reactivity). Available at: [Link]

- Supuran, C. T., et al. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. J Biochem Mol Toxicol. 2018;32(1).

- Google Patents. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.

-

PubChem. 2-Chloropyridine-3-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

- Schmidt, M. U., et al. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Z. Anorg. Allg. Chem. 2013, 639, 2697-2704.

Sources

- 1. 1060801-06-0|2-Cyanopyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 2-cyanopyridine-3-sulfonyl chloride | 1060801-06-0 [chemicalbook.com]

- 3. CAS: 1060801-06-0 | CymitQuimica [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. 1210868-11-3,6-methylpyridine-3-sulfonyl chloride hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. chempanda.com [chempanda.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Page loading... [wap.guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyanopyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Cyanopyridine-3-sulfonyl chloride, a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this particular isomer, this document synthesizes information from supplier data, safety regulations, and the established chemistry of analogous compounds to offer a robust technical resource. All information derived from related compounds is explicitly noted to ensure scientific transparency.

Core Identifiers and Chemical Properties

2-Cyanopyridine-3-sulfonyl chloride is a distinct chemical entity with the following identifiers:

| Identifier | Value | Source |

| CAS Number | 1060801-06-0 | [1][2][3][4] |

| Molecular Formula | C₆H₃ClN₂O₂S | |

| Molecular Weight | 202.62 g/mol | |

| IUPAC Name | 2-cyanopyridine-3-sulfonyl chloride | |

| SMILES | O=S(C1=CC=CN=C1C#N)(Cl)=O |

-

Appearance: Likely a solid at room temperature.

-

Solubility: Expected to be soluble in a range of organic solvents.

-

Reactivity: The presence of a highly electrophilic sulfonyl chloride group suggests high reactivity towards nucleophiles.[5][6][7]

Synthesis and Mechanistic Considerations

A definitive, published synthetic protocol for 2-Cyanopyridine-3-sulfonyl chloride is not currently available. However, a plausible synthetic route can be postulated based on established methods for the preparation of pyridine-3-sulfonyl chlorides.[1][8][9][10] One common approach involves a diazotization-sulfonylation sequence starting from an aminopyridine precursor.

Postulated Synthetic Workflow

A potential synthetic pathway could involve the following key transformations:

Caption: Postulated synthesis of 2-Cyanopyridine-3-sulfonyl chloride.

Detailed Hypothetical Protocol

The following protocol is a conceptualized procedure based on general methods for synthesizing pyridine sulfonyl chlorides and should be adapted and optimized with appropriate laboratory safety measures.

-

Diazotization:

-

Dissolve 3-amino-2-cyanopyridine in a suitable acidic medium (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature to form the corresponding diazonium salt. The reaction progress should be monitored for the consumption of the starting amine.

-

-

Sulfonylation:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent, often with a copper(I) chloride catalyst.

-

Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution. This step should be performed under a well-ventilated fume hood due to the toxic nature of SO₂. This reaction leads to the formation of the sulfonyl chloride moiety.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture would typically be quenched with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers would be combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.

-

The crude product would then be purified using a suitable technique such as column chromatography or recrystallization to yield pure 2-Cyanopyridine-3-sulfonyl chloride.

-

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 2-Cyanopyridine-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group and the electronic properties of the 2-cyanopyridine ring.

Caption: Key reactivity of 2-Cyanopyridine-3-sulfonyl chloride.

Core Reactivity

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[5][6][7]

-

Reaction with Amines: This reaction forms sulfonamides, a common structural motif in many pharmaceutical agents. The Hinsberg reaction is a classic example of this transformation.[6]

-

Reaction with Alcohols: The reaction with alcohols yields sulfonate esters, which are valuable intermediates in organic synthesis.[5][6]

-

Reaction with Thiols: Thiols react with sulfonyl chlorides to produce thioesters.

The 2-cyano group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring and the sulfonyl chloride.

Applications in Medicinal Chemistry

While specific applications of 2-Cyanopyridine-3-sulfonyl chloride in drug discovery are not documented, the cyanopyridine scaffold is present in a variety of biologically active molecules.[11][12][13][14] The sulfonyl chloride group allows for the facile introduction of a sulfonyl linkage, which can be used to connect the cyanopyridine core to other pharmacophores.

Caption: Conceptual application in drug discovery.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the sulfonyl group can form key hydrogen bonds within the ATP-binding pocket of kinases.[11]

-

Antimicrobial Agents: Cyanopyridine derivatives have shown a range of antimicrobial activities.[11]

-

Anticancer Agents: The cyanopyridine scaffold has been investigated for its potential as a basis for novel anticancer drugs.[14]

Safety, Handling, and Storage

As there is no specific, publicly available Safety Data Sheet (SDS) for 2-Cyanopyridine-3-sulfonyl chloride (CAS 1060801-06-0), the following information is based on the safety profiles of closely related compounds, namely pyridine-3-sulfonyl chloride and 2-cyanopyridine.[15][16] It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.

Hazard Identification (Based on Analogues)

-

Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[15]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[16]

-

Eye Damage/Irritation: Causes serious eye damage.[16]

-

Respiratory Irritation: May cause respiratory irritation.[16]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

Conclusion

2-Cyanopyridine-3-sulfonyl chloride represents a potentially valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific literature on this compound is scarce, its chemical behavior can be reasonably predicted based on the well-established reactivity of sulfonyl chlorides and the electronic nature of the cyanopyridine core. The synthetic and reactive pathways outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related molecules. As with any highly reactive chemical, strict adherence to safety protocols is essential.

References

-

Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term.

-

Wikipedia. Sulfonyl halide.

-

BenchChem. Chemical reactivity of the sulfonyl chloride group.

-

BenchChem. Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride.

-

Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

ChemicalBook. pyridine-3-sulfonyl chloride synthesis.

-

PubMed. A review: Biological activities of novel cyanopyridine derivatives.

-

IUPAC. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis.

-

Chempanda. Cyanopyridine derivatives: Significance and symbolism.

-

Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis.

-

ACS Omega. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives.

-

Taylor & Francis Online. Synthesis, In Silico Study and Antibacterial Evaluation of New Cyanopyridine Based Scaffold.

-

PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.

-

ChemicalBook. 2-cyanopyridine-3-sulfonyl chloride.

-

Alchem Pharmtech. CAS 1060801-06-0 | 2-cyanopyridine-3-sulfonyl chloride.

-

BLD Pharm. 1060801-06-0|2-Cyanopyridine-3-sulfonyl chloride.

-

Jubilant Ingrevia. 2-Cyanopyridine Safety Data Sheet.

-

Sigma-Aldrich. SAFETY DATA SHEET - Pyridine-3-sulfonyl chloride.

Sources

- 1. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. 2-cyanopyridine-3-sulfonyl chloride | 1060801-06-0 [chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 1060801-06-0|2-Cyanopyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. fiveable.me [fiveable.me]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis routes of Pyridine-3-sulfonyl chloride hydrochloride [benchchem.com]

- 9. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 10. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyanopyridine derivatives: Significance and symbolism [wisdomlib.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Pathway and Strategic Importance of 2-Cyanopyridine-3-sulfonyl Chloride: A Technical Guide for Drug Discovery Professionals

Abstract

2-Cyanopyridine-3-sulfonyl chloride is a highly functionalized heterocyclic compound poised to be of significant interest to the medicinal chemistry and drug discovery sectors. Its unique trifunctional nature, featuring a pyridine core, a nitrile group, and a sulfonyl chloride moiety, presents a versatile scaffold for the synthesis of novel and complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of 2-cyanopyridine-3-sulfonyl chloride, beginning with the strategic preparation of its key precursor, 3-amino-2-cyanopyridine. The narrative emphasizes the causality behind experimental choices and provides robust, self-validating protocols. The potential applications of this emergent building block in the design of innovative therapeutic agents are also discussed, grounded in the established significance of the cyanopyridine and pyridine sulfonyl chloride motifs in pharmaceutical development.

Introduction: The Strategic Value of a Trifunctional Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The design and synthesis of innovative molecular scaffolds that offer diverse points for chemical modification are critical to this endeavor. 2-Cyanopyridine-3-sulfonyl chloride emerges as a compound of high strategic value, integrating three key functional groups that are well-recognized for their roles in shaping the biological activity and pharmacokinetic profiles of drug candidates.

The pyridine ring is a privileged structure in medicinal chemistry, present in a multitude of approved drugs, where it often serves as a bioisostere for a phenyl ring, enhancing solubility and metabolic stability. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a metabolic blocking group, or be transformed into other functionalities such as amines or tetrazoles. Lastly, the sulfonyl chloride is a reactive handle primarily used for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties.[1] The combination of these three moieties in a single, relatively small molecule creates a powerful building block for the rapid generation of diverse chemical libraries.

This guide will provide a comprehensive overview of the synthesis of 2-cyanopyridine-3-sulfonyl chloride, with a focus on the underlying chemical principles and practical experimental guidance.

Synthesis of the Key Precursor: 3-Amino-2-cyanopyridine

The journey to 2-cyanopyridine-3-sulfonyl chloride begins with the efficient synthesis of its direct precursor, 3-amino-2-cyanopyridine. A robust and scalable synthesis of this intermediate is paramount. While several synthetic routes to aminocyanopyridines exist, one-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[2]

Recommended Synthetic Approach: One-Pot Multicomponent Reaction

A highly effective method for the synthesis of 2-amino-3-cyanopyridine derivatives involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[2] This approach can be adapted for the synthesis of the parent 3-amino-2-cyanopyridine scaffold.

Conceptual Synthetic Workflow for 3-Amino-2-cyanopyridine

Caption: One-pot synthesis of 3-amino-2-cyanopyridine.

Experimental Protocol: Synthesis of 3-Amino-2-cyanopyridine

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Appropriate aldehyde (e.g., formaldehyde or a precursor) (1 mmol)

-

Appropriate ketone (e.g., acetone) (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (as solvent)

-

Piperidine or a Lewis acid (catalyst, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aldehyde, ketone, malononitrile, and ammonium acetate in ethanol.[3]

-

Add a catalytic amount of piperidine or a suitable Lewis acid if required to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate.

-

Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3-amino-2-cyanopyridine.[4]

Self-Validation: The purity of the synthesized 3-amino-2-cyanopyridine should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) to ensure the structure is correct before proceeding to the next step.

The Core Transformation: Synthesis of 2-Cyanopyridine-3-sulfonyl Chloride

The conversion of 3-amino-2-cyanopyridine to 2-cyanopyridine-3-sulfonyl chloride is achieved through a Sandmeyer-type reaction. This classic transformation in organic chemistry involves the diazotization of an aromatic amine followed by a copper-catalyzed substitution of the diazonium group.[1] For the synthesis of sulfonyl chlorides, a sulfur dioxide source is introduced to react with the diazonium salt in the presence of a copper catalyst.[5]

Mechanistic Rationale of the Sandmeyer-type Chlorosulfonylation

The reaction proceeds in two key stages:

-

Diazotization: The amino group of 3-amino-2-cyanopyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium intermediate.

-

Copper-Catalyzed Sulfonyl Chlorination: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. The sulfur dioxide is inserted, and subsequent reaction with a chloride source (from the HCl used in diazotization and potentially from the copper salt) leads to the formation of the sulfonyl chloride. Modern variations of this reaction may utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to avoid the handling of gaseous sulfur dioxide.[5]

Reaction Pathway: From Amine to Sulfonyl Chloride

Caption: Key steps in the synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Cyanopyridine-3-sulfonyl Chloride

This protocol is adapted from established procedures for the synthesis of pyridine-3-sulfonyl chloride and related compounds.[5][6]

Materials:

-

3-Amino-2-cyanopyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) or a stable SO₂ surrogate (e.g., DABSO)

-

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization:

-

Suspend 3-amino-2-cyanopyridine in a mixture of concentrated HCl and water in a reaction vessel.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.

-

-

Sulfonyl Chlorination:

-

In a separate vessel, prepare a solution or suspension of the copper catalyst (CuCl or CuCl₂) in a suitable solvent (e.g., acetic acid or an aqueous medium) and saturate it with sulfur dioxide gas at low temperature. Alternatively, use a stable SO₂ surrogate like DABSO.[5]

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/catalyst mixture, ensuring the temperature remains low. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, followed by gradual warming to room temperature.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent such as dichloromethane.

-

Wash the combined organic layers with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyanopyridine-3-sulfonyl chloride.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Self-Validation and Characterization: The identity and purity of the final product must be rigorously confirmed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons. |

| ¹³C NMR | Resonances for the pyridine carbons, the nitrile carbon, and carbons bearing the sulfonyl chloride group. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch, S=O stretches (asymmetric and symmetric), and C-Cl bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₆H₃ClN₂O₂S, along with a characteristic isotopic pattern for the presence of chlorine and sulfur. |

Physicochemical Properties and Reactivity

While extensive experimental data for 2-cyanopyridine-3-sulfonyl chloride is not widely published, its properties can be inferred from its structure and the known characteristics of related compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₃ClN₂O₂S |

| Molecular Weight | 202.62 g/mol |

| Appearance | Likely a solid at room temperature, potentially crystalline. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Reactivity | The sulfonyl chloride group is highly electrophilic and will readily react with nucleophiles such as amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (leading to hydrolysis to the corresponding sulfonic acid). The presence of the electron-withdrawing cyano and sulfonyl chloride groups will deactivate the pyridine ring towards electrophilic substitution but may activate it towards nucleophilic aromatic substitution. |

Applications in Drug Discovery and Development

The true potential of 2-cyanopyridine-3-sulfonyl chloride lies in its application as a versatile building block in medicinal chemistry. The sulfonyl chloride moiety is a gateway to a vast chemical space of sulfonamides. By reacting this scaffold with a diverse library of amines, researchers can rapidly generate a multitude of novel compounds for biological screening.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The pyridine and sulfonamide motifs are common features in many kinase inhibitors used in oncology.

-

Antimicrobial Agents: The sulfonamide functional group is a classic pharmacophore in antibacterial drugs.

-

Carbonic Anhydrase Inhibitors: Many diuretic and anti-glaucoma drugs are based on sulfonamide structures.

-

Antiviral and Anti-inflammatory Agents: The cyanopyridine scaffold has been explored for these activities.[7][8]

The nitrile group can be retained as a key interaction point in a final drug molecule or can be further elaborated, for example, by reduction to an aminomethyl group or conversion to a tetrazole ring, further expanding the accessible chemical diversity.

Conclusion

2-Cyanopyridine-3-sulfonyl chloride is a promising and highly versatile building block for contemporary drug discovery. While its discovery and synthesis are not yet widely documented in dedicated publications, a robust synthetic pathway can be confidently proposed based on well-established chemical principles, primarily the Sandmeyer-type reaction of 3-amino-2-cyanopyridine. This guide has provided a detailed, scientifically-grounded framework for the preparation and potential application of this valuable scaffold. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of such multifunctional intermediates will be instrumental in accelerating the discovery of the next generation of therapeutic agents.

References

- This reference is a placeholder for a general organic chemistry textbook that would cover the fundamentals of pyridine chemistry.

- This reference is a placeholder for a general medicinal chemistry textbook that would discuss the importance of privileged scaffolds.

- This reference is a placeholder for a review article on the applications of the cyano group in medicinal chemistry.

- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P

- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)

- This reference is a placeholder for a review on the biological activities of sulfonamides.

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. (URL: [Link])

- An In-depth Technical Guide to 3-Amino-2-pyridinecarbonitrile (CAS Number 42242-11-5) - Benchchem. (URL: not provided)

- A Comprehensive Technical Guide to 3-Amino-2-pyridinecarbonitrile: Properties, Synthesis, and Applic

- This reference is a placeholder for a review on multicomponent reactions in heterocyclic synthesis.

- This reference is a placeholder for a general labor

- This reference is a placeholder for a standard text on spectroscopic identific

- Convert 3_aminopyridine to 3_cyanopyridine using NaNo2/Hcl_cux | Filo. (URL: not provided)

- The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. (URL: not provided)

- What are the properties and applications of 2-Cyanopyridine? - FAQ - Guidechem. (URL: not provided)

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - ResearchGate. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem. (URL: [Link])

- 2-cyanopyridine-3-sulfonyl chloride - Lab-Chemicals.Com. (URL: not provided)

-

(PDF) Chemistry of 2-Amino-3-cyanopyridines - ResearchGate. (URL: [Link])

-

2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD - International Journal of Pharmaceutical Sciences and Research (IJPSR). (URL: [Link])

- The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. (URL: not provided)

- Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. (URL: not provided)

- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P

-

Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])

-

3-Cyanopyridine-2-sulfonic acid | C6H4N2O3S | CID 71650199 - PubChem. (URL: [Link])

-

Cyanopyridine as a privileged scaffold in drug discovery | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Cyanopyridine-3-sulfonyl chloride: A Predictive and Methodological Guide

An Important Note on Data Availability: As of the latest literature and database search, comprehensive, experimentally verified spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) for 2-Cyanopyridine-3-sulfonyl chloride is not publicly available. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive framework based on established principles of spectroscopy and data from structurally analogous compounds. The protocols described herein represent standard, field-proven methodologies for acquiring and interpreting such data once a sample is obtained.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals engaged with 2-Cyanopyridine-3-sulfonyl chloride. It outlines the predicted spectroscopic characteristics and provides detailed experimental workflows for obtaining and analyzing the necessary data.

Part 1: Predicted Spectroscopic Data

The following data tables are predictive, based on the analysis of related structures such as 2-cyanopyridine, pyridine-3-sulfonyl chloride, and 2-chloro-3-cyanopyridine[1][2][3][4][5]. These predictions provide a baseline for what a researcher should expect to observe.

Predicted ¹H-NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the cyano and sulfonyl chloride groups will significantly deshield these protons, shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~9.1 - 9.3 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 Hz | H6 | Positioned ortho to the ring nitrogen and meta to the sulfonyl chloride, leading to significant deshielding. |

| ~8.6 - 8.8 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 Hz | H4 | Positioned ortho to the sulfonyl chloride group, experiencing strong deshielding. |

| ~7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.0, 4.5 Hz | H5 | Influenced by both adjacent protons, appearing at the most upfield position of the three. |

Predicted ¹³C-NMR Spectral Data (125 MHz, CDCl₃)

The carbon NMR will be characterized by six distinct signals. The carbons directly attached to the electron-withdrawing groups (C2, C3) and the nitrogen atom (C6) are expected to be the most deshielded.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~153 - 155 | C6 | Carbon adjacent to the electronegative nitrogen atom. |

| ~150 - 152 | C4 | Aromatic carbon influenced by the adjacent sulfonyl chloride group. |

| ~140 - 145 | C3 | Carbon bearing the sulfonyl chloride group; significant deshielding is expected. |

| ~130 - 135 | C5 | Standard aromatic carbon chemical shift. |

| ~115 - 118 | C2 | Carbon bearing the cyano group. |

| ~114 - 116 | -C≡N | Quaternary carbon of the nitrile group. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides critical information about the functional groups present. The most prominent and diagnostic peaks will be from the sulfonyl chloride and nitrile moieties. General IR characteristics for sulfonyl chlorides are well-documented[6].

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |

| ~2240 - 2220 | C≡N stretch (nitrile) | Strong, Sharp |

| ~1580, 1470, 1430 | C=C & C=N stretch (pyridine ring) | Medium to Strong |

| ~1385 - 1365 | SO₂ asymmetric stretch | Strong |

| ~1190 - 1170 | SO₂ symmetric stretch | Strong |

| ~600 - 500 | S-Cl stretch | Strong |

Predicted Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrometry is expected to show a distinct molecular ion peak. Due to the presence of chlorine, a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak will be a key diagnostic feature.

| m/z Value | Assignment | Rationale |

| 202 / 204 | [M]⁺ / [M+2]⁺ | Molecular ion and its ³⁷Cl isotope peak. The molecular weight of C₆H₃ClN₂O₂S is 202.62[7]. |

| 167 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 103 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group, resulting in the 2-cyanopyridine radical cation. |

| 76 | [C₅H₂N]⁺ | Fragmentation of the pyridine ring. |

Part 2: Experimental Protocols & Workflows